2,6-Di-tert-butyl-4-phenoxyphenol

Description

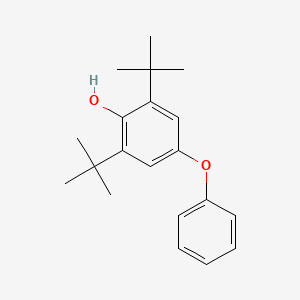

Structure

2D Structure

3D Structure

Properties

CAS No. |

6839-19-6 |

|---|---|

Molecular Formula |

C20H26O2 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

2,6-ditert-butyl-4-phenoxyphenol |

InChI |

InChI=1S/C20H26O2/c1-19(2,3)16-12-15(22-14-10-8-7-9-11-14)13-17(18(16)21)20(4,5)6/h7-13,21H,1-6H3 |

InChI Key |

PAYAXQUETLOOMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Di Tert Butyl 4 Phenoxyphenol and Its Precursors

Established Synthetic Routes to the 2,6-Di-tert-butylphenol (B90309) Core Structure

The foundational step in producing 2,6-di-tert-butyl-4-phenoxyphenol and its analogues is the efficient synthesis of the 2,6-di-tert-butylphenol scaffold. This colorless solid is a widely used intermediate in the chemical industry, particularly as a precursor for antioxidants and UV stabilizers. wikipedia.org

Multi-Step Synthetic Strategies from Precursor Molecules

The primary and industrially dominant method for producing 2,6-di-tert-butylphenol is the direct alkylation of phenol (B47542). wikipedia.org However, achieving selective di-alkylation at the ortho-positions requires specific catalytic systems to overcome the inherent electronic preference for para-substitution.

One common laboratory and industrial approach involves the Friedel-Crafts alkylation of phenol with isobutene. The choice of catalyst is critical for directing the bulky tert-butyl groups to the positions flanking the hydroxyl group. While conventional Brønsted acids tend to yield the 2,4-disubstituted product, Lewis acids are employed to achieve the desired 2,6-disubstitution. wikipedia.org

A notable method utilizes aluminum phenoxide as a catalyst. This process involves heating phenol with isobutylene (B52900) in the presence of the catalyst. google.com Variations of this method have been developed to improve yield and reaction conditions. For instance, using a modified catalyst, phenyloxyorthotertbutylphenoxyhydroaluminum acid, allows the reaction to proceed at atmospheric pressure and a temperature range of 100° to 110° C, with reported yields of up to 80% by weight. google.com

The reaction mixture from these syntheses typically contains a mix of products, including the desired 2,6-di-tert-butylphenol, as well as ortho-tert-butylphenol, 2,4-di-tert-butylphenol, and 2,4,6-tri-tert-butylphenol. google.com Purification of the target compound is then achieved through techniques such as vacuum rectification and recrystallization.

Facile and Large-Scale Synthesis Approaches for Industrial Relevance

For industrial-scale production, the Friedel-Crafts alkylation of phenol with isobutene remains the most economically viable route. The global production of 2,6-di-tert-butylphenol is estimated to be around 15,000 metric tonnes per year, underscoring its industrial importance. globallcadataaccess.org The process is typically carried out using an aluminum phenoxide catalyst, which is homogeneously dissolved in the phenol reactant. wikipedia.orggloballcadataaccess.org

The reaction is generally performed without a solvent, with the reaction mass itself being a mixture of the starting material and various alkylated products. google.com While older methods required high pressures (45 to 70 atm) and temperatures (around 150°C) to achieve yields of 76-79%, newer catalyst systems have enabled the process to be conducted at atmospheric pressure, simplifying the required equipment and improving safety. google.com

The table below summarizes and compares different industrial approaches for the synthesis of 2,6-di-tert-butylphenol.

| Catalyst System | Pressure (atm) | Temperature (°C) | Yield (%) | Key Features |

| Aluminum Chloride | 70 | - | 56-60 | High pressure required |

| Aluminum Phenolate | 45-50 | 150 | 76-79 | High pressure and temperature |

| Modified Aluminum Phenolate | Atmospheric | 100-110 | 80.1 | Milder conditions, improved yield |

Functionalization at the Para-Position (C4) of 2,6-Di-tert-butylphenol

With the 2,6-di-tert-butylphenol core in hand, the next critical step is the introduction of various functional groups at the para-position (C4), which is electronically activated by the hydroxyl group and sterically accessible.

Phenoxylation Reactions for Ether Linkage Formation

The creation of the diaryl ether linkage at the C4 position to yield this compound presents a synthetic challenge due to the steric hindrance around the phenolic hydroxyl group. Classical methods like the Ullmann condensation often require harsh conditions, including high temperatures (125-300 °C) and stoichiometric amounts of copper, which are not always suitable for complex molecules. nih.gov

Modern cross-coupling methodologies offer milder and more efficient alternatives. Copper-catalyzed O-arylation of phenols with aryl halides has emerged as a powerful tool for forming diaryl ethers, even for sterically hindered substrates. nih.govacs.orgnih.gov One effective system employs a copper(I) iodide catalyst with picolinic acid as a ligand in DMSO with potassium phosphate (B84403) as the base. nih.govacs.org This method has been shown to be tolerant of a variety of functional groups and is effective in the synthesis of hindered diaryl ethers. nih.govacs.orgnih.gov

While a specific example for the synthesis of this compound using this method is not explicitly detailed in the cited literature, the general applicability to hindered phenols suggests its potential for this transformation. The reaction would likely involve the coupling of a 4-halo-2,6-di-tert-butylphenol derivative with phenol, or conversely, 2,6-di-tert-butylphenol with a substituted phenyl halide.

Derivatization via Electrophilic Aromatic Substitution (e.g., Nitrosation, Alkylation)

The electron-rich nature of the 2,6-di-tert-butylphenol ring facilitates electrophilic aromatic substitution, primarily at the para-position.

Alkylation: The introduction of an alkyl group at the C4 position can be achieved through various methods. For example, 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene or BHT) can be synthesized from 2,6-di-tert-butylphenol via a Mannich reaction followed by hydrogenolysis. This involves reacting 2,6-di-tert-butylphenol with formaldehyde (B43269) and dimethylamine (B145610) to form N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine, which is then hydrogenated to yield the final product with high yields (up to 98.7%). google.com

Nitrosation and Nitration: The introduction of a nitro or nitroso group at the para-position serves as a key step for further transformations, particularly for creating amine derivatives. An optimized synthesis of 2,6-di-tert-butyl-4-aminophenol starts with the nitrosation of 2,6-di-tert-butylphenol. guidechem.com This method avoids the harsh conditions and byproducts associated with direct nitration using nitric acid. guidechem.com The nitrosation can be carried out using sodium nitrite (B80452) and sulfuric acid in ethanol (B145695), providing the 4-nitroso derivative. guidechem.com

Reductive Amination and Related Transformations for Amine Derivatives

The 4-nitroso or 4-nitro derivatives of 2,6-di-tert-butylphenol are valuable intermediates for the synthesis of 4-amino-2,6-di-tert-butylphenol, an important antioxidant. guidechem.com

The reduction of the nitroso group is a key transformation. An efficient and environmentally friendly method utilizes sodium dithionite (B78146) (Na₂S₂O₄) in a mixed solvent system of ethanol and aqueous sodium hydroxide. guidechem.com This approach avoids the use of heavy metal reducing agents like zinc, which are common in other methods but pose environmental concerns. guidechem.com The reaction proceeds at room temperature and can achieve a yield of up to 99.0% for the reduction step. guidechem.com

The following table outlines the synthesis of key C4-functionalized derivatives of 2,6-di-tert-butylphenol.

| C4-Substituent | Intermediate | Key Reagents | Reported Yield (%) |

| -CH₃ (Methyl) | N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine | Formaldehyde, Dimethylamine, H₂/catalyst | 98.7 (overall) google.com |

| -NO (Nitroso) | - | Sodium nitrite, Sulfuric acid | High |

| -NH₂ (Amino) | 2,6-di-tert-butyl-4-nitrosophenol | Sodium dithionite | 99.0 (reduction step) guidechem.com |

The synthesis of the sterically hindered phenol, this compound, involves a multi-step process that relies on the preparation of key precursors followed by a final coupling reaction. The primary precursors for this target molecule are 2,6-di-tert-butylphenol and 4-phenoxyphenol (B1666991), or a derivative thereof. The synthetic strategies for these precursors are well-established, while the final etherification to yield the title compound presents challenges related to steric hindrance.

Synthesis of Precursors

The efficient synthesis of this compound is contingent on the availability of its foundational building blocks. The two key precursors are 2,6-di-tert-butylphenol, which provides the sterically hindered phenolic core, and a suitable 4-phenoxyphenol derivative that allows for the introduction of the phenoxy group at the para-position.

Synthesis of 2,6-Di-tert-butylphenol

The industrial production of 2,6-di-tert-butylphenol is primarily achieved through the Friedel-Crafts alkylation of phenol with isobutene. This reaction is catalyzed by an aluminum phenoxide, which selectively directs the bulky tert-butyl groups to the ortho positions of the phenol ring. nih.govnih.gov The use of a strong Lewis acid catalyst like the Al³⁺ ion is crucial for achieving high ortho-selectivity, as conventional Brønsted acids tend to favor the formation of the para-substituted product, 2,4-di-tert-butylphenol. nih.gov

An improved process for the synthesis of 2,6-di-tert-butylphenol has been developed, which involves the alkylation of 2-tert-butylphenol (B146161) with isobutene in the presence of tris(2-tert-butylphenolate)-aluminum at lower temperatures and pressures than traditional methods. This refined method offers higher yields and selectivity.

| Reactants | Catalyst | Conditions | Product | Yield |

| Phenol, Isobutene | Aluminum phenoxide | High temperature and pressure | 2,6-Di-tert-butylphenol | High |

| 2-tert-butylphenol, Isobutene | Tris(2-tert-butylphenolate)-aluminum | Low temperature and pressure | 2,6-Di-tert-butylphenol | Improved |

A critical intermediate for the synthesis of the final product is a halogenated version of 2,6-di-tert-butylphenol, which can then participate in a coupling reaction. Specifically, 4-bromo-2,6-di-tert-butylphenol (B72302) is synthesized via the bromination of 2,6-di-tert-butylphenol. This reaction provides a key functional handle for subsequent etherification.

Synthesis of 4-Phenoxyphenol

Several synthetic routes are available for the preparation of 4-phenoxyphenol. These include the hydroquinone (B1673460) process, the parachlorophenol process, the para-oxyaniline process, and the diphenyl ether process. google.com One documented method involves the reaction of p-benzoquinone with phenylboronic acid in the presence of a copper ferrite (B1171679) catalyst to yield 4-phenoxyphenol. chemicalbook.com

Another significant route is the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide. nih.govorganic-chemistry.org This method is particularly relevant as it mirrors the likely final step in the synthesis of the target molecule. For instance, phenol can be coupled with a para-substituted aryl halide in the presence of a copper catalyst to form the diaryl ether linkage.

Chemo- and Regioselectivity in the Synthesis of this compound

The final and most challenging step in the synthesis of this compound is the formation of the ether linkage between the 2,6-di-tert-butylphenol moiety and the phenoxy group. This is typically achieved through a copper-catalyzed cross-coupling reaction, such as the Ullmann condensation, between a halogenated 2,6-di-tert-butylphenol and a phenoxide, or vice versa. The chemo- and regioselectivity of this reaction are of paramount importance to ensure the formation of the desired product.

The primary challenge in this synthesis is the significant steric hindrance imposed by the two tert-butyl groups on the 2,6-di-tert-butylphenol ring. These bulky groups can impede the approach of the reacting species to the phenolic oxygen, making the formation of the ether bond difficult.

A plausible synthetic route involves the Ullmann condensation of 4-bromo-2,6-di-tert-butylphenol with a phenoxide, such as sodium or potassium phenoxide. In this reaction, the phenoxide acts as the nucleophile, attacking the carbon atom bearing the bromine atom on the 4-bromo-2,6-di-tert-butylphenol ring.

Regioselectivity: The regioselectivity of this reaction is expected to be high. The bromine atom is located at the para-position (position 4) of the 2,6-di-tert-butylphenol ring, which is sterically accessible. The ortho-positions (2 and 6) are blocked by the tert-butyl groups, and the meta-positions (3 and 5) are less reactive towards nucleophilic aromatic substitution. Therefore, the coupling is highly likely to occur at the desired para-position.

Chemoselectivity: The reaction should also exhibit good chemoselectivity. The Ullmann condensation specifically facilitates the formation of a carbon-oxygen bond between an aryl halide and a phenoxide. Side reactions, such as the self-coupling of the starting materials, can be minimized by careful control of the reaction conditions, including the choice of catalyst, ligand, base, and solvent. Modern Ullmann-type reactions often employ ligands such as picolinic acid or N,N-dimethylglycine to improve reaction rates and yields, even with sterically hindered substrates. nih.gov

The reaction conditions for the Ullmann coupling of sterically hindered substrates typically require higher temperatures and the use of a suitable copper catalyst and ligand system to overcome the steric barrier.

| Aryl Halide | Phenol | Catalyst/Ligand | Base | Expected Product |

| 4-Bromo-2,6-di-tert-butylphenol | Phenol | CuI / Picolinic Acid | K₃PO₄ | This compound |

| 4-Bromo-2,6-di-tert-butylphenol | Phenol | Cu₂O / N,N-Dimethylglycine | Cs₂CO₃ | This compound |

Spectroscopic and Structural Elucidation of 2,6 Di Tert Butyl 4 Phenoxyphenol and Analogues

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of phenolic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms, vibrational spectroscopy (FTIR, Raman) identifies functional groups, and mass spectrometry provides information on molecular weight and fragmentation patterns.

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of organic molecules. For 4-phenoxyphenol (B1666991), both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure.

¹H NMR of 4-Phenoxyphenol: The ¹H NMR spectrum of 4-phenoxyphenol in deuterated chloroform (B151607) (CDCl₃) displays distinct signals for the aromatic protons. orgsyn.org A triplet at approximately 7.32 ppm corresponds to the two protons on the phenoxy ring that are meta to the ether linkage. orgsyn.org Another triplet at around 7.05 ppm is assigned to the proton para to the ether linkage on the phenoxy ring. orgsyn.org The four protons on the phenol (B47542) ring appear as a multiplet between 6.82 and 6.98 ppm. orgsyn.org A singlet, typically observed around 4.61 ppm, is attributed to the hydroxyl proton. orgsyn.org

¹³C NMR of 4-Phenoxyphenol: The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms in the aromatic rings of 4-phenoxyphenol show characteristic chemical shifts. Key signals appear at approximately 158.5, 151.6, 150.3, 129.6, 122.5, 120.0, 117.6, and 116.3 ppm. orgsyn.org

Interactive Data Table: NMR Data for 4-Phenoxyphenol in CDCl₃ orgsyn.org

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.32 | Triplet | 2H, meta-protons on phenoxy ring |

| ¹H | 7.05 | Triplet | 1H, para-proton on phenoxy ring |

| ¹H | 6.94-6.98 | Multiplet | 4H, protons on phenol ring |

| ¹H | 6.82-6.86 | Multiplet | 2H, ortho-protons on phenoxy ring |

| ¹H | 4.61 | Singlet | 1H, hydroxyl proton |

| ¹³C | 158.5 | - | C-O (ether) |

| ¹³C | 151.6 | - | C-OH (phenol) |

| ¹³C | 150.3 | - | Quaternary carbon |

| ¹³C | 129.6 | - | CH |

| ¹³C | 122.5 | - | CH |

| ¹³C | 120.0 | - | CH |

| ¹³C | 117.6 | - | CH |

| ¹³C | 116.3 | - | CH |

Vibrational spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

FTIR Spectroscopy: The Fourier-transform infrared (FTIR) spectrum of 4-phenoxyphenol shows a broad absorption band in the region of 3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. orgsyn.org The bands observed around 1600-1480 cm⁻¹ are attributed to the C=C stretching vibrations within the aromatic rings. orgsyn.org The strong absorption peak at approximately 1239 cm⁻¹ is indicative of the C-O stretching of the ether linkage. orgsyn.org

Raman Spectroscopy: The Raman spectrum of 4-phenoxyphenol also provides valuable information about its molecular structure, complementing the FTIR data. nih.gov

Interactive Data Table: Key FTIR Absorption Bands for 4-Phenoxyphenol orgsyn.org

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3199 | O-H stretch | Phenolic hydroxyl |

| 1600, 1587, 1503, 1484 | C=C stretch | Aromatic rings |

| 1239, 1212 | C-O stretch | Aryl ether |

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

GC-MS Analysis: Gas chromatography-mass spectrometry (GC-MS) of 4-phenoxyphenol shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 186, which corresponds to its molecular weight. nist.govnist.gov The fragmentation pattern observed in the mass spectrum provides further structural information.

Tandem Mass Spectrometry (MS-MS): In tandem mass spectrometry (MS/MS) studies of 4-phenoxyphenol derivatives, fragmentation is induced to further elucidate the structure. For instance, heat-induced oxidation during the electrospray ionization process can lead to the formation of oxidative species. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 4-phenoxyphenol has been determined by X-ray diffraction. rcsb.org It crystallizes in a system that allows for the formation of discrete cavities within the crystal lattice. rsc.org

Conformational Analysis and Steric Hindrance Effects on Molecular Architecture

The primary consequence of the ortho di-tert-butyl substitution is the steric shielding of the phenolic hydroxyl group. nih.govresearchgate.net This hindrance can impede intermolecular interactions, such as hydrogen bonding, and influence the molecule's acidity and antioxidant properties. nih.gov The large tert-butyl groups protect the hydroxyl group from rapid oxidation and stabilize the corresponding phenoxy radical. researchgate.net

The electron-donating inductive effect of the tert-butyl groups increases the electron density on the aromatic ring and the hydroxyl group. nih.govresearchgate.net This electronic effect, combined with the steric strain, governs the geometry of the molecule.

To understand the conformational effects in detail, crystallographic data of closely related analogues provide valuable insights. For instance, the crystal structures of 2,6-di-tert-butyl-4-substituted phenols reveal how the bulky groups at the ortho positions can distort the planar geometry of the phenol ring and influence the orientation of the substituent at the para position.

A study on 2,6-di-tert-butyl-4-(phenyl(phenylsulfonyl)methyl)phenol demonstrates the steric pressure exerted by the di-tert-butylphenyl group, leading to specific spatial arrangements of the substituents. researchgate.net Similarly, the crystal structure of 2,6-di-tert-butyl-4-(morpholinomethyl)phenol monohydrate shows a chair conformation for the morpholine (B109124) ring and significant steric hindrance around the phenolic hydroxyl group. researchgate.net In another analogue, 2,6-di-tert-butyl-4-(methoxymethyl)phenol, the methoxy (B1213986) group was found to be disordered, indicating rotational freedom that is likely influenced by the steric environment created by the tert-butyl groups. researchgate.net

The tables below present selected crystallographic data for analogues of 2,6-Di-tert-butyl-4-phenoxyphenol, illustrating the impact of the bulky 2,6-di-tert-butylphenyl moiety on their molecular structure. While the exact data for this compound is not publicly available, these analogues provide a strong basis for understanding its expected conformational properties. The presence of the phenoxy group in the target molecule would introduce additional rotational degrees of freedom (C-O-C bonds), and its preferred conformation would be a balance between minimizing steric clashes with the tert-butyl groups and optimizing electronic interactions.

Crystallographic Data for 2,6-Di-tert-butyl-4-(phenyl(phenylsulfonyl)methyl)phenol

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 12.2441(2) |

| b (Å) | 14.9350(2) |

| c (Å) | 15.2081(3) |

| α (°) | 73.6710(16) |

| β (°) | 70.1267(17) |

| γ (°) | 70.7828(15) |

| Volume (ų) | 2424.41(8) |

Data from the crystallographic study of 2,6-di-tert-butyl-4-(phenyl(phenylsulfonyl)methyl)phenol. researchgate.net

Crystallographic Data for 2,6-Di-tert-butyl-4-(methoxymethyl)phenol

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 14.240(3) |

| b (Å) | 18.012(3) |

| c (Å) | 13.677(3) |

| β (°) | 114.758(3) |

| Volume (ų) | 3184.3(10) |

Data from the crystallographic study of 2,6-di-tert-butyl-4-(methoxymethyl)phenol. researchgate.net

Theoretical and Computational Chemistry Studies on 2,6 Di Tert Butyl 4 Phenoxyphenol

Density Functional Theory (DFT) Applications in Molecular Structure Optimization

Density Functional Theory (DFT) has emerged as a powerful tool for optimizing the molecular structure of complex organic molecules like 2,6-di-tert-butyl-4-phenoxyphenol. This computational method allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy.

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations provide a deeper understanding of the electronic nature of this compound, which is fundamental to its chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. wikipedia.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. atauni.edu.trresearchgate.net For similar phenolic compounds, DFT calculations have been employed to determine these energy gaps. For instance, studies on related Schiff bases have shown that large energy gaps, in the range of 6.85 to 6.94 eV, are indicative of high kinetic stability. atauni.edu.tr The distribution of the HOMO and LUMO across the molecule can also provide insights into the regions that are most likely to act as electron donors (HOMO) or acceptors (LUMO) in chemical reactions. mdpi.com

Charge Distribution and Electrostatic Potentials

The distribution of electron density within the this compound molecule can be visualized through molecular electrostatic potential (MEP) maps. These maps illustrate the regions of positive and negative electrostatic potential on the molecular surface, which are indicative of electrophilic and nucleophilic sites, respectively.

Quantum chemical calculations, such as those using the PM6 method, have been used to analyze the charge distribution in related phenolic compounds. bsu.byresearchgate.netbsu.by These studies help in identifying the parts of the molecule that are electron-rich and those that are electron-deficient, providing valuable information for predicting how the molecule will interact with other chemical species.

Thermochemical Property Prediction and Analysis

Computational methods are also employed to predict the thermochemical properties of this compound, which are essential for understanding its stability and reactivity under different conditions.

Homolytic O-H Bond Dissociation Enthalpies (BDE)

The homolytic bond dissociation enthalpy (BDE) of the phenolic O-H bond is a crucial parameter that quantifies the antioxidant activity of phenolic compounds. libretexts.orglibretexts.org A lower BDE indicates that the hydrogen atom can be more easily donated to scavenge free radicals.

DFT calculations, specifically using the (RO)B3LYP method with basis sets like 6-311++G(2df,2p), have been shown to be effective in accurately predicting O-H BDE values for substituted phenols. mdpi.com The steric hindrance provided by the two tert-butyl groups at the ortho positions in this compound can influence the BDE of the O-H bond. nih.gov For the parent compound, phenol (B47542), extensive re-evaluation of experimental and computational data has led to a recommended gas-phase O-H BDE of 86.7 ± 0.7 kcal/mol. nih.gov

Ionization Potentials

The ionization potential (IP) is the energy required to remove an electron from a molecule. It is another important parameter that reflects the molecule's ability to act as an antioxidant through an electron transfer mechanism.

Quantum chemical calculations can provide reliable estimates of the ionization potential. These theoretical values are crucial for understanding the electronic structure and reactivity of the molecule.

Standard Molar Enthalpies of Formation

For related compounds, experimental studies have determined the standard molar enthalpies of formation in the gaseous phase (ΔfH°(g)) through techniques like static bomb combustion calorimetry and Calvet microcalorimetry. For instance, the ΔfH°(g) for 2,6-di-tert-butyl-4-methylphenol is -315.5 ± 4.4 kJ mol-1. nih.gov Such values are crucial for understanding the energetic stability of these compounds. However, without specific studies on this compound, its thermodynamic properties remain unquantified.

Reaction Mechanism Elucidation via Computational Methods

Computational studies focused specifically on the reaction mechanisms of this compound are not prominently featured in the available literature. Research in this area tends to concentrate on more common sterically hindered phenols, such as 2,6-di-tert-butylphenol (B90309) and its simpler derivatives. These studies often employ Density Functional Theory (DFT) to investigate reaction pathways, such as oxidation or alkylation. researchgate.netlpnu.ua

The general approach for a molecule like this compound would involve using computational methods to model its behavior in various chemical transformations. This would include identifying reactants, products, intermediates, and transition states to map out the complete reaction coordinate.

Transition State Analysis in Reaction Pathways

There is no specific information available regarding the transition state analysis for reaction pathways involving this compound.

In computational chemistry, transition state theory is fundamental to understanding reaction kinetics. libretexts.org For a hypothetical reaction involving this compound, researchers would use computational methods to locate the transition state structures, which are first-order saddle points on the potential energy surface. libretexts.org The energy of this transition state relative to the reactants determines the activation energy of the reaction. For complex reactions, multiple transition states connecting various intermediates may exist.

Potential Energy Surface Mapping (e.g., Kolbe-Schmitt Reaction Context)

Specific potential energy surface (PES) maps for this compound, particularly in the context of the Kolbe-Schmitt reaction, have not been detailed in published research.

A potential energy surface is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.orgyoutube.com For a chemical reaction, the PES provides a visual representation of the energy landscape, including minima (reactants and products) and saddle points (transition states). libretexts.orgyoutube.com

While the Kolbe-Schmitt reaction, which involves the carboxylation of phenoxides, has been studied computationally for simpler phenols, its application and mechanistic details for a sterically hindered and substituted phenol like this compound would present a unique case. researchgate.net A computational study would be necessary to map the PES, which would reveal the preferred reaction pathway and the influence of the bulky tert-butyl and phenoxy groups on the regioselectivity of the carboxylation.

Kinetic and Thermodynamic Favorability of Reaction Pathways

A quantitative analysis of the kinetic and thermodynamic favorability of reaction pathways for this compound is not available.

Such an analysis would be derived from the computational data mentioned in the preceding sections. The thermodynamic favorability is determined by the relative Gibbs free energies of the reactants and products. A negative change in Gibbs free energy (ΔG < 0) indicates a spontaneous reaction. The kinetic favorability is determined by the height of the activation energy barrier (the energy of the transition state relative to the reactants). A lower activation energy corresponds to a faster reaction rate.

For a multifunctional molecule like this compound, multiple reaction pathways are often possible. Computational chemistry would be the ideal tool to compare the kinetic and thermodynamic parameters of these competing pathways to predict the major product.

Mechanistic Investigations of Radical Reactions and Oxidation Pathways Involving 2,6 Di Tert Butyl 4 Phenoxyphenol

Phenoxyl Radical Formation and Stability

The formation of a stable phenoxyl radical is a key characteristic of hindered phenolic antioxidants. The stability of this radical determines the antioxidant's ability to terminate chain reactions by scavenging reactive radicals.

Generation Methods of Phenoxyl Radicals (e.g., Peroxide Initiated)

Phenoxyl radicals from sterically hindered phenols can be generated through various methods, with peroxide-initiated reactions being a common approach. For instance, the reaction of a phenolic compound with a peroxide, such as tert-butyl hydroperoxide, can lead to the formation of the corresponding phenoxyl radical. This process is often used in model systems to study the kinetics and mechanisms of antioxidant action. The oxidation of phenols by peroxy radicals is a fundamental step in understanding their inhibitory effects on autoxidation processes.

Another method involves the use of enzymatic systems. For example, horseradish peroxidase in the presence of hydrogen peroxide has been shown to oxidize phenols to their phenoxyl radicals. nih.govnih.gov Chemical oxidation using reagents like potassium ferricyanide (B76249) in a basic solution is also a well-established method for generating stable phenoxyl radicals in a laboratory setting. rsc.org

Spectroscopic Detection of Radical Intermediates (e.g., EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the direct detection and characterization of radical species. nih.gov This method allows for the observation of the unpaired electron in the phenoxyl radical, providing information about its structure and electronic environment. The hyperfine coupling constants obtained from EPR spectra can be used to map the spin density distribution within the radical, offering insights into its stability. nih.gov

EPR studies have been instrumental in confirming the formation of phenoxyl radicals from various hindered phenols, including those structurally related to 2,6-di-tert-butyl-4-phenoxyphenol. nih.gov These studies have shown that ortho-disubstituted phenols, like the subject compound, form more stable phenoxyl radicals compared to their mono-substituted counterparts. nih.gov

Influence of Steric Hindrance from Tert-Butyl Groups on Radical Longevity

The presence of bulky tert-butyl groups at the ortho positions (2 and 6) of the phenolic ring plays a critical role in the stability and longevity of the corresponding phenoxyl radical. This steric hindrance serves two primary purposes:

Shielding the Radical Center: The large tert-butyl groups physically obstruct the oxygen atom of the phenoxyl radical, preventing it from readily participating in further reactions that would consume the radical. This steric shielding significantly increases the lifetime of the radical.

Preventing Dimerization: The bulky substituents also hinder the dimerization of two phenoxyl radicals, a common decay pathway for less hindered radicals.

The stability conferred by these groups is evident in compounds like 2,4,6-tri-tert-butylphenol, which forms a phenoxyl radical that is stable enough to be isolated and even crystallized. rsc.orgnih.govrsc.org The efficacy of 2,6-di-tert-butylphenols as antioxidants is directly linked to the stability of the phenoxyl radicals generated, which is a consequence of the nature of the ortho-alkyl groups and the substituent at the para-position. nih.gov

Pathways of Phenolic Oxidation

The oxidation of phenols can proceed through different mechanistic pathways, primarily involving the transfer of a hydrogen atom or a coupled transfer of a proton and an electron.

Hydrogen Atom Transfer (HAT) Mechanisms

Hydrogen Atom Transfer (HAT) is a fundamental process in the antioxidant action of phenols. In this mechanism, the phenolic compound donates its hydroxyl hydrogen atom to a reactive radical species (R•), thereby neutralizing the radical and forming a stable phenoxyl radical (ArO•).

ArOH + R• → ArO• + RH

The efficiency of this process is largely dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond. researchgate.net A lower BDE facilitates the hydrogen atom donation. The HAT mechanism is considered a concerted movement of a proton and an electron. scripps.edu The rate of HAT reactions can be influenced by polar effects and the "philicity" of the interacting radicals. scripps.edu

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-Coupled Electron Transfer (PCET) represents another significant pathway for the oxidation of phenols. This mechanism involves the simultaneous transfer of a proton and an electron from the phenol (B47542) to an acceptor. nih.govresearchgate.net PCET can be a concerted process (CPET), where the proton and electron are transferred in a single kinetic step. nih.govresearchgate.netnih.gov

Electrochemical studies have provided evidence for CPET in the oxidation of phenols, where the phenol is directly and reversibly converted into the phenoxyl radical, with the generated proton being accepted by a base in the solution, such as water. nih.gov The product of this process is the phenoxyl radical, where the phenolic proton has been transferred to the base. researchgate.net This pathway is distinct from stepwise mechanisms that would involve the initial formation of a phenol radical cation or a phenoxide anion. nih.gov The redox potentials for these oxidations are often lower than for other phenols, which is attributed to the driving force of the proton movement. researchgate.net

Electron Transfer (ET) Mechanisms

The oxidation of this compound and related phenolic compounds can proceed through various electron transfer (ET) mechanisms, the specifics of which are often influenced by the reaction conditions and the nature of the oxidant. In the presence of certain catalysts, such as copper(II) Schiff base complexes, the oxidation with molecular oxygen is believed to involve the formation of a phenoxy radical intermediate through an electron transfer process. researchgate.net This catalytic cycle leads to the formation of products like benzoquinone and diphenoquinone, with the product selectivity offering insights into the underlying reaction mechanism. researchgate.net

The formation of a phenoxy radical is a key step in many of these oxidation reactions. researchgate.net This radical can then participate in subsequent reactions, including coupling and further oxidation. The stability and reactivity of this radical intermediate are crucial in determining the final product distribution.

Radical Scavenging Activity and Inhibition Kinetics

The radical scavenging activity of this compound and structurally similar phenols is a critical aspect of their function as antioxidants. The kinetics of this activity, particularly the inhibition rate constant (k_inh), provides a quantitative measure of their efficiency in neutralizing free radicals. Studies have shown a linear relationship between the 50% cytotoxic concentration (CC₅₀) and the inhibition rate constant for various substituted phenols, suggesting that their biological effects may be linked to their radical scavenging capabilities. nih.gov

The induction period method, used in polymerization reactions, is a common technique to determine the stoichiometric factor (n), which represents the number of free radicals trapped by one mole of the phenolic compound. researchgate.net The rate of reaction with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) is first order with respect to both the phenol and the radical. researchgate.net The rate-determining step is often the abstraction of a hydrogen atom from the phenol to form a more stable phenoxy radical. researchgate.net

| Phenolic Compound | Inhibition Rate Constant (k_inh) | Cytotoxicity (CC₅₀) |

| 2,6-di-tert-butyl-4-methylphenol | Low | High |

| 2,4,6-tri-tert-butylphenol | Low | High |

| Vanillin | High | Low |

| 3,5-di-tert-butyl-4-hydroxy-benzaldehyde | High | Low |

| This table is for illustrative purposes and the values are relative comparisons based on the provided search results. |

Quantitative Structure-Activity Relationships (QSAR) in Radical Inhibition Processes

Quantitative Structure-Activity Relationship (QSAR) studies are valuable tools for understanding how the molecular structure of phenolic compounds influences their radical inhibiting activity. nih.govresearchgate.net For a series of 2,6-di-tert-butylphenol (B90309) derivatives, QSAR models have been developed to correlate molecular parameters with their inhibitory activities against enzymes like cyclooxygenase (COX) and 5-lipoxygenase (LOX). nih.gov These studies indicate that properties such as hydrogen bond donation and hydrophobicity are important for COX inhibition, while a redox mechanism may be more relevant for LOX inhibition. nih.gov

The anti-DPPH radical activity of phenolic compounds has been shown to correlate with a variety of molecular descriptors, including drug-likeness, molecular fingerprints, and physicochemical, topological, constitutional, and electronic properties. nih.govresearchgate.net By establishing these relationships, QSAR models can predict the antioxidant activity of new or untested phenolic compounds, aiding in the design of more potent antioxidants. nih.govresearchgate.net The conformational flexibility of these molecules, such as the orientation of substituents relative to the phenol ring, can also play a significant role in their biological activity. nih.gov

Competition Kinetics in Oxidation Processes

In complex systems, this compound and other antioxidants often compete with other substrates for oxidizing species. The principles of competition kinetics are therefore essential for understanding their behavior in real-world scenarios. The rate of reaction between a phenol and a radical scavenger like DPPH can be influenced by the presence of other reactive species. researchgate.net

For instance, the product of the reaction between DPPH and a less reactive phenol, 2,2-diphenyl-1-picrylhydrazine, can retard the rate of hydrogen abstraction, indicating a reversible primary step. researchgate.net This highlights the competitive nature of these reactions. In catalytic oxidation processes, different pathways can compete, leading to a mixture of products. For example, the oxidation of 2,6-di-tert-butylphenol can yield both benzoquinone and diphenoquinone, and the ratio of these products can be altered by the reaction conditions and the catalyst used. researchgate.net This suggests that alternative pathways for the formation of different oxidation products may exist and compete with each other. researchgate.net

Oxidative Coupling and Dimerization Reactions of Phenolic Radicals

Once the phenoxy radical of this compound is formed, it can undergo a variety of subsequent reactions, with oxidative coupling and dimerization being prominent pathways. nih.gov These reactions can lead to the formation of new carbon-carbon or carbon-oxygen bonds, resulting in larger, more complex molecules. nih.gov

The oxidative coupling of phenols can be categorized based on when electron abstraction and proton loss occur. nih.gov One common pathway involves the initial oxidation of the phenol to a phenoxy radical, followed by the recombination of two of these radicals to form a coupled adduct. nih.gov The steric hindrance provided by the tert-butyl groups can influence the regioselectivity of this coupling. For instance, in the oxidative self-coupling of a related compound, 2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol, the bulky t-butyl groups impede the formation of a dimeric intermediate that would lead to a specific stereoisomer. researchgate.net

The nature of the oxidant and the reaction conditions play a crucial role in directing the outcome of these coupling reactions. For example, oxidation with potassium ferricyanide in an alkaline medium can lead to the formation of spiro-dienone structures through a series of radical coupling and intramolecular cyclization steps. researchgate.net Similarly, the use of hypervalent iodine reagents can promote selective para C-C dimerization of substituted phenols. rsc.org These reactions are fundamental in both synthetic chemistry and in understanding the degradation pathways of phenolic antioxidants.

Advanced Applications of 2,6 Di Tert Butyl 4 Phenoxyphenol in Materials Science and Polymer Chemistry Mechanistic Focus

Mechanisms of Antioxidant Action in Polymeric Materials

The primary role of phenolic antioxidants in polymers is to interrupt the free-radical chain reactions that lead to degradation. nih.gov This degradation, often initiated by heat, light, or mechanical stress, involves the formation of alkyl (R•) and peroxy (ROO•) radicals, which propagate a cycle of autoxidation, causing loss of mechanical properties, discoloration, and failure of the polymeric material. nih.gov

In carbon-chain polymers like polypropylene (B1209903) (PP) and isoprene (B109036) rubber, 2,6-Di-tert-butyl-4-phenoxyphenol functions as a chain-breaking primary antioxidant. The mechanism involves the donation of its phenolic hydrogen atom to a chain-propagating peroxy radical (ROO•), effectively neutralizing it and stopping the degradation cycle. energiforsk.seresearchgate.net

Initiation: Polymer (RH) → R• + H• (under stress like heat, UV light)

Propagation:

R• + O₂ → ROO•

ROO• + RH → ROOH + R• (This is the key step inhibited by the antioxidant)

Inhibition by this compound (ArOH):

ROO• + ArOH → ROOH + ArO•

The phenoxyl radical (ArO•) generated from the antioxidant is sterically shielded by the two tert-butyl groups. energiforsk.se This shielding makes it relatively stable and unable to abstract a hydrogen atom from a fresh polymer chain, thus preventing it from initiating a new degradation chain. energiforsk.sespecialchem.com It is eventually neutralized through reactions with other radicals. The performance of such antioxidants is often evaluated by measuring the induction period of oxidation (IPO) in techniques like differential scanning calorimetry, where a longer IPO indicates better stabilization. researchgate.net

| Polymer | Stabilization Mechanism | Key Intermediate Radicals | Role of Antioxidant |

| Polypropylene | Chain-breaking H-donation | Alkyl (R•), Peroxy (ROO•) | Scavenges peroxy radicals to halt degradation cycle. nih.gov |

| Isoprene Rubber | Chain-breaking H-donation | Alkyl (R•), Peroxy (ROO•) | Prevents oxidative crosslinking and chain scission by neutralizing radical species. researchgate.net |

This table illustrates the general stabilization mechanism of hindered phenols in common carbon-chain polymers.

The accumulation of hydroperoxides (ROOH) is a critical step in the oxidative degradation of organic materials, as they are unstable and can decompose to form highly reactive hydroxyl (HO•) and alkoxy (RO•) radicals, accelerating further degradation. By scavenging the precursor peroxy radicals (ROO•) as described above, this compound directly inhibits the formation of these hydroperoxides. researchgate.net

While this reaction produces a hydroperoxide molecule, it breaks the kinetic chain of autoxidation. The rate of peroxide formation is dramatically reduced because the chain reaction is terminated. For comprehensive stabilization, phenolic antioxidants are often paired with secondary antioxidants, such as phosphites or thioesters, which specialize in decomposing hydroperoxides into non-radical, stable products. nih.gov

Many polymerization processes, particularly those involving monomers susceptible to oxidation like allyl alcohol, can be unintentionally initiated or affected by radical species formed via exposure to oxygen. Free-radical polymerization inhibitors are essential in such cases to ensure storage stability and control over the polymerization reaction.

This compound can act as a polymerization inhibitor by the same radical scavenging mechanism that makes it an effective antioxidant. In the context of allyl alcohol oxidation, which can lead to undesired polymerization or the formation of impurities, the antioxidant would trap the initial radicals formed, preventing them from initiating a polymerization chain. The steric hindrance of the tert-butyl groups is crucial, as it prevents the antioxidant itself from becoming an initiator of polymerization after it has donated its hydrogen atom. documentsdelivered.com

Role as a Stabilizer in Organic Fluids and Fuels (e.g., Hydraulic, Turbine, Jet Fuels)

Organic fluids and fuels are susceptible to oxidative degradation, especially under conditions of high temperature and exposure to air and metal catalysts. This degradation leads to the formation of soluble gums, insoluble sludges, and deposits, which can impair performance and cause system failure. niscpr.res.indtic.mil

This compound and related hindered phenols are widely used as antioxidants in these fluids. niscpr.res.ingoogle.com They function by interrupting the free-radical autoxidation chain reactions responsible for the formation of degradation products. dtic.mil In aviation jet fuels, for instance, these antioxidants prevent the formation of gum, which can clog fuel lines and injectors. nih.govnih.gov Similarly, in turbine and hydraulic oils, they prevent the oil from thickening, forming varnish, and losing its lubricating properties. niscpr.res.inresearchgate.net The choice of a specific phenolic antioxidant often depends on factors like thermal stability, volatility, and solubility in the base fluid. niscpr.res.in

| Fluid/Fuel Type | Problem Caused by Oxidation | Antioxidant Action | Reference |

| Hydraulic Fluids | Varnish/sludge formation, oil thickening | Interrupts radical chains, preventing degradation product formation. | google.comresearchgate.net |

| Turbine Oils | Formation of acidic and insoluble products, oil degradation | Suppresses oxidation, extending the operational lifetime of the oil. | niscpr.res.inresearchgate.net |

| Jet Fuels | Gum and deposit formation | Scavenges free radicals to maintain fuel stability during storage and use. | niscpr.res.indtic.milnih.gov |

This table summarizes the role of hindered phenolic antioxidants in various industrial fluids.

Derivatization for Enhanced Performance in Polymer Systems

While the core 2,6-di-tert-butylphenol (B90309) structure is highly effective, its performance can be tailored for specific applications through chemical modification, or derivatization. A key goal of derivatization is to improve the antioxidant's permanence within the polymer matrix by increasing its molecular weight or by covalently bonding it to the polymer.

One strategy involves adding long aliphatic groups or other functional moieties at the para-position (the 4-position). This increases the molecule's size and molecular weight, which reduces its volatility and its tendency to migrate or leach out of the polymer, a critical factor for materials intended for long-term service at elevated temperatures. niscpr.res.in

A more advanced approach is to design a derivative that can be chemically grafted onto the polymer backbone. For example, a hindered phenol (B47542) containing a reactive group can be synthesized. One such method uses a molecule incorporating both the hindered phenol antioxidant unit and a nitroxide radical, which can be grafted onto a polymer chain in the melt. mdpi.com This covalent bonding provides highly effective and permanent protection against thermo-oxidation, as the stabilizer cannot be physically lost from the material. mdpi.com

Future Directions in Research on 2,6 Di Tert Butyl 4 Phenoxyphenol

Development of Novel and Sustainable Synthetic Strategies

The industrial synthesis of hindered phenols like 2,6-di-tert-butyl-4-phenoxyphenol has traditionally relied on methods that can be resource-intensive and generate significant waste. researchgate.net Future research is increasingly focused on developing more sustainable and efficient synthetic pathways.

A key area of exploration is the use of greener catalysts and reaction media. For instance, processes are being developed that utilize lower amounts of catalysts at lower temperatures, which not only improves yield and selectivity but also reduces production costs and environmental impact by minimizing catalyst- and phenol-containing residues. researchgate.net Research into chemo-enzymatic synthesis routes is also gaining traction. mdpi.com These methods leverage the specificity of enzymes, such as lipase (B570770) B from Candida antarctica, to achieve high yields under milder conditions. mdpi.com

Furthermore, efforts are being made to utilize renewable starting materials. Lignocellulose and vegetable oil components are being investigated as sustainable feedstocks for producing sterically-hindered phenolic antioxidants. mdpi.com The development of one-pot synthesis methods and the use of more environmentally benign solvents are also critical aspects of creating more sustainable production processes for these valuable compounds. google.com

Advanced Computational Modeling for Predictive Design of Derivatives

Computational chemistry has emerged as a powerful tool for predicting the properties and activities of phenolic compounds, thereby guiding the design of novel derivatives with enhanced functionalities. lp.edu.ua Density Functional Theory (DFT) is a prominent method used to calculate key parameters that govern antioxidant activity. lp.edu.uanih.gov

Researchers utilize computational models to predict several critical properties of this compound and its potential derivatives:

Bond Dissociation Enthalpy (BDE): A lower O-H BDE indicates a greater ease of hydrogen atom donation, which is a primary mechanism of antioxidant action. researchgate.net

Ionization Potential (IP): This parameter is crucial for understanding the single-electron transfer (SET) mechanism of antioxidant activity. acs.org

Reaction Enthalpies: Calculations of reaction enthalpies for various antioxidant mechanisms, such as hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT), provide detailed insights into the compound's behavior. lp.edu.ua

By systematically modifying the structure of this compound in silico—for example, by introducing different substituent groups—researchers can predict how these changes will affect its antioxidant capacity. lp.edu.ua This predictive power accelerates the discovery of new derivatives with tailored properties, reducing the need for extensive and time-consuming experimental synthesis and testing. nih.gov

Exploration of New Mechanistic Pathways in Complex Chemical Systems

A deeper understanding of the reaction mechanisms of this compound is crucial for optimizing its performance in various applications. While the primary antioxidant mechanisms of hindered phenols are generally understood to involve hydrogen atom transfer, more complex pathways can be at play, especially in intricate chemical environments. researchgate.net

Future research will likely focus on elucidating these complex mechanistic details. For instance, studies on the oxidation of similar hindered phenols have revealed the formation of various intermediates, such as phenoxyl radicals and quinone methides, which can further participate in radical scavenging reactions. mdpi.comresearchgate.net The selectivity of oxidation reactions can be influenced by the specific catalysts and reaction conditions employed, leading to different product distributions. researchgate.net

Investigating the kinetics of these reactions provides valuable information about the rates of different pathways. researchgate.net For example, the deuterium (B1214612) isotope effect can be used to confirm the role of phenolic hydrogen abstraction in the rate-determining step. researchgate.net By exploring these nuanced mechanistic aspects, researchers can better predict and control the behavior of this compound in real-world systems.

Integration with Emerging Materials Science Disciplines for Tailored Applications

The unique properties of this compound and its derivatives make them attractive candidates for integration into advanced materials. A significant area of future research will involve incorporating these phenolic structures into polymers and other materials to enhance their stability and performance. nih.govvinatiorganics.com

One promising application is the development of multifunctional polymer additives. By chemically linking a hindered phenol (B47542) moiety to other functional groups, such as a benzophenone (B1666685) UV absorber, a single hybrid compound can provide both antioxidant and UV stabilization properties to a polymer. nih.gov This approach can lead to more efficient and long-lasting protection for materials like polypropylene (B1209903) and isoprene (B109036) rubber. nih.govresearchgate.net

Furthermore, modifying polymers with hindered phenols can create heterogeneous antioxidants, where the antioxidant is covalently bound to the polymer backbone. merckmillipore.com This can prevent the leaching of the antioxidant over time, leading to more durable and safer materials. The exploration of this compound and its derivatives in areas like specialty aromatics and monomers is also an active field of research. vinatiorganics.com As materials science continues to advance, the tailored design and integration of these phenolic compounds will likely lead to the development of novel materials with enhanced properties for a wide range of applications.

Q & A

Q. What are the primary antioxidant mechanisms of 2,6-Di-tert-butyl-4-phenoxyphenol, and how do substituents influence its reactivity?

Methodological Answer: The antioxidant activity arises from the phenol ring’s ability to donate hydrogen atoms, stabilizing free radicals via resonance. Substituents like tert-butyl groups enhance steric hindrance, protecting the phenolic -OH group from oxidation. Electron-donating groups (e.g., alkyl chains) increase radical stabilization, while electron-withdrawing groups reduce reactivity. For experimental validation:

- Use DPPH/ABTS assays to quantify radical scavenging efficiency.

- Compare substituent effects via Hammett parameters or computational modeling (e.g., DFT calculations) .

Q. What synthetic methodologies are recommended for high-purity this compound?

Methodological Answer: Optimize synthesis using Friedel-Crafts alkylation with tert-butyl chloride under anhydrous conditions. Key steps:

Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent).

Purity Validation : HPLC (C18 column, UV detection at 280 nm) or GC-MS (splitless mode, He carrier gas) .

Yield Improvement : Apply factorial design to test variables (temperature, catalyst ratio) .

Q. How should researchers characterize the molecular structure of this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction to confirm steric effects of substituents .

Advanced Research Questions

Q. How to design a robust genotoxicity assay for this compound?

Methodological Answer: Follow OECD guidelines (e.g., TG 473 for chromosomal aberration tests):

Q. How to resolve contradictions in ecotoxicological data for this compound?

Methodological Answer: Address discrepancies (e.g., conflicting aquatic toxicity classifications) via:

Systematic Review : Meta-analysis of existing data (e.g., EC50 values from OECD 201/202 tests).

Dose-Response Modeling : Use probit analysis to refine NOEC/LOEC thresholds.

Mechanistic Studies : Evaluate bioaccumulation potential via log Kow measurements and QSAR models .

Q. What computational approaches are effective for studying structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability.

- Docking Studies : Map binding affinities to antioxidant enzymes (e.g., glutathione peroxidase).

- Similarity Analysis : Use tools like PubChem’s structure clustering to identify analogs with enhanced activity .

Q. How to assess long-term stability under varying environmental conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.